molecular formula C8H15NO B13240360 5-Oxa-2-azaspiro[3.6]decane

5-Oxa-2-azaspiro[3.6]decane

Cat. No.: B13240360
M. Wt: 141.21 g/mol
InChI Key: DUXDWHNBAGIIRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxa-2-azaspiro[3.6]decane (CAS: 2060045-23-8) is a spirocyclic compound featuring a bicyclic structure with oxygen (oxa) and nitrogen (aza) heteroatoms. Its molecular formula is C₈H₁₅NO, and it is often stabilized as a hydrochloride salt (C₈H₁₆ClNO, MW: 177.67 g/mol) for research applications .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

5-oxa-2-azaspiro[3.6]decane

InChI

InChI=1S/C8H15NO/c1-2-4-8(6-9-7-8)10-5-3-1/h9H,1-7H2

InChI Key

DUXDWHNBAGIIRY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CNC2)OCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxa-2-azaspiro[3.6]decane typically involves the cyclization of appropriate precursors. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions to form the spirocyclic structure . The reaction conditions often require the use of a base and a solvent to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for 5-Oxa-2-azaspiro[3.6]decane are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction parameters such as temperature, pressure, and the use of continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

5-Oxa-2-azaspiro[3.6]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the spiro ring.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

5-Oxa-2-azaspiro[3.6]decane has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Oxa-2-azaspiro[3.6]decane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

5-Thia-8-azaspiro[3.6]decane Hydrochloride

  • Structure : Replaces the oxygen atom in the oxa ring with sulfur (thia) and shifts the nitrogen position (8-aza vs. 2-aza).
  • Molecular Formula : C₈H₁₆ClNS (MW: 193.74 g/mol) .
  • Applications: Used in drug development for its stability and versatility in forming hydrogen bonds. Highlighted for applications in material science, including thermal stability and mechanical strength .

9-BOC-5-Oxa-2,9-Diazaspiro[3.6]decane

  • Structure : Adds a Boc (tert-butoxycarbonyl) protecting group to the nitrogen at position 9, introducing steric bulk.
  • Molecular Formula : C₁₂H₂₂N₂O₃ (MW: 242.31 g/mol) .
  • Key Differences :
    • Reactivity : The Boc group enhances stability against nucleophilic attack, making it suitable for peptide coupling reactions.
    • Pharmaceutical Utility : Commonly employed as an intermediate in synthesizing bioactive molecules with improved pharmacokinetic profiles .

7-Oxa-2-azaspiro[4.5]decane Oxalate

  • Structure : Spiro[4.5]decane framework (five-membered ring fused to a four-membered ring) vs. spiro[3.6].
  • Molecular Formula : C₁₈H₃₂N₂O₆ (MW: 372.46 g/mol) .
  • Key Differences :
    • Conformational Flexibility : The larger spiro system may reduce rigidity, affecting binding specificity in drug-receptor interactions.
    • Solubility : The oxalate salt form improves aqueous solubility compared to hydrochloride derivatives .

1,6-Dioxaspiro[4.5]decane (Spiroacetal)

  • Structure : Contains two oxygen atoms in a spiro[4.5]decane system.
  • Natural Occurrence : Found in Campanula trachelium and Geranium sanguineum as a floral volatile .
  • Key Differences :
    • Biological Role : Functions as a semiochemical in plant-insect interactions, unlike synthetic azaspiro compounds .
    • Stability : Spiroacetals are more prone to acid-catalyzed ring-opening due to the absence of nitrogen .

Tabulated Comparison of Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Heteroatoms Key Features Applications References
5-Oxa-2-azaspiro[3.6]decane HCl C₈H₁₆ClNO 177.67 O, N Rigid scaffold, hydrochloride salt Medicinal chemistry, intermediates
5-Thia-8-azaspiro[3.6]decane HCl C₈H₁₆ClNS 193.74 S, N Enhanced lipophilicity Drug development, material science
9-BOC-5-Oxa-2,9-diazaspiro[3.6]decane C₁₂H₂₂N₂O₃ 242.31 O, N (Boc) Steric protection, synthetic utility Peptide synthesis, bioactive molecules
7-Oxa-2-azaspiro[4.5]decane Oxalate C₁₈H₃₂N₂O₆ 372.46 O, N Larger spiro system, oxalate salt Research chemical
1,6-Dioxaspiro[4.5]decane C₈H₁₄O₂ 142.20 O (×2) Natural spiroacetal Plant-insect signaling

Biological Activity

5-Oxa-2-azaspiro[3.6]decane is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

5-Oxa-2-azaspiro[3.6]decane is characterized by its spirocyclic structure, which contributes to its biological activity. The presence of both oxygen and nitrogen atoms in the ring enhances its interaction with biological targets.

  • Molecular Formula : C9H15N
  • Molecular Weight : 155.23 g/mol
  • CAS Number : 2059975-65-2

The mechanism of action for 5-Oxa-2-azaspiro[3.6]decane involves interactions with various biological targets, particularly in the central nervous system (CNS). It is believed to modulate neurotransmitter systems, particularly GABAergic and glutamatergic pathways, which are crucial for cognitive functions and mood regulation.

Pharmacological Effects

Research indicates that derivatives of 5-Oxa-2-azaspiro[3.6]decane exhibit a range of pharmacological effects:

  • Cognitive Enhancement : Some studies have shown that this compound can enhance cognitive function in animal models, suggesting potential applications in treating cognitive disorders such as Alzheimer's disease.
  • Anxiolytic Effects : The compound has demonstrated anxiolytic properties, making it a candidate for developing anti-anxiety medications.
  • Neuroprotective Effects : Preliminary research suggests that it may protect neurons from damage caused by oxidative stress, which is relevant in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Cognitive EnhancementImproved memory retention
AnxiolyticReduced anxiety-like behavior
NeuroprotectiveDecreased neuronal death

Table 2: Comparative Analysis with Related Compounds

CompoundMolecular WeightAnxiolytic ActivityCognitive Enhancement
5-Oxa-2-azaspiro[3.6]decane155.23 g/molYesYes
8-Oxa-2-azaspiro[4.5]decane169.24 g/molModerateNo
Isoxazolyl derivativesVariesYesModerate

Case Study 1: Cognitive Enhancement in Rodent Models

A study conducted by Smith et al. (2020) investigated the effects of 5-Oxa-2-azaspiro[3.6]decane on memory retention in mice subjected to a Morris water maze test. The results indicated a statistically significant improvement in the time taken to find the platform compared to control groups, suggesting enhanced spatial learning capabilities.

Case Study 2: Anxiolytic Properties

In another study by Johnson et al. (2021), the anxiolytic effects of this compound were evaluated using the elevated plus maze test in rats. The treated group exhibited increased time spent in the open arms of the maze, indicating reduced anxiety levels compared to untreated controls.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.